molecular formula C16H15ClN2O3 B10887789 N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide

N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide

Cat. No.: B10887789
M. Wt: 318.75 g/mol
InChI Key: WLEBFPNZMMJBOF-VCHYOVAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the reaction of 4-hydroxybenzohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. After the reaction, the mixture is cooled to room temperature, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-10(14-9-12(17)5-8-15(14)20)18-19-16(21)11-3-6-13(22-2)7-4-11/h3-9,20H,1-2H3,(H,19,21)/b18-10+

InChI Key

WLEBFPNZMMJBOF-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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